molecular formula C15H14INOS B4192020 N-(4-iodo-2-methylphenyl)-2-methylsulfanylbenzamide

N-(4-iodo-2-methylphenyl)-2-methylsulfanylbenzamide

Cat. No.: B4192020
M. Wt: 383.2 g/mol
InChI Key: BLNPPSGNMODKSR-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-2-methylsulfanylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features an iodine atom, a methyl group, and a methylthio group attached to a benzamide core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2-methylphenyl)-2-methylsulfanylbenzamide typically involves the following steps:

    Iodination: Introduction of the iodine atom to the benzene ring, often using iodine or iodinating agents like N-iodosuccinimide (NIS).

    Methylation: Addition of a methyl group, which can be achieved using methyl iodide or dimethyl sulfate.

    Thioether Formation: Introduction of the methylthio group, typically using methylthiol or related reagents.

    Amidation: Formation of the benzamide structure, usually through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-2-methylphenyl)-2-methylsulfanylbenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction of the iodine atom to a hydrogen atom.

    Substitution: Replacement of the iodine atom with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the iodine atom.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-2-methylsulfanylbenzamide may have applications in various fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmacological agent with therapeutic properties.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)-2-methylsulfanylbenzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-2-(methylthio)benzamide
  • N-(4-bromo-2-methylphenyl)-2-(methylthio)benzamide
  • N-(4-fluoro-2-methylphenyl)-2-(methylthio)benzamide

Uniqueness

N-(4-iodo-2-methylphenyl)-2-methylsulfanylbenzamide is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Iodine is a larger halogen compared to chlorine, bromine, and fluorine, which can affect the compound’s steric and electronic properties.

Conclusion

This compound is a compound with potential applications in various scientific fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INOS/c1-10-9-11(16)7-8-13(10)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNPPSGNMODKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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